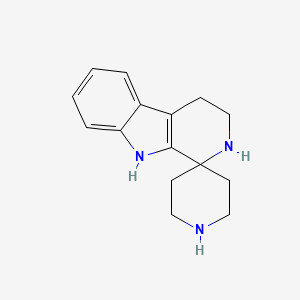

![molecular formula C12H22N2O2 B2845379 tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate CAS No. 1440962-11-7](/img/structure/B2845379.png)

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

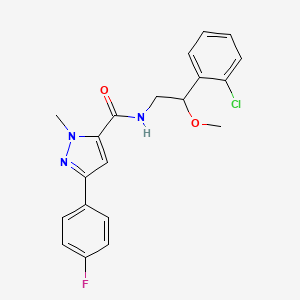

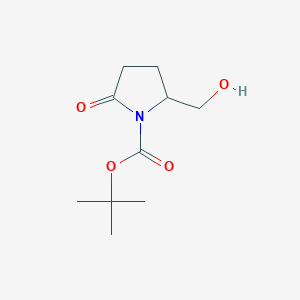

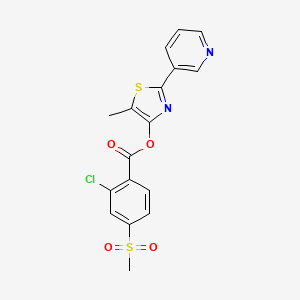

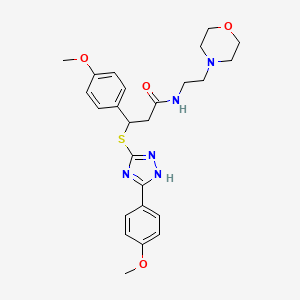

“tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate” is a chemical compound with the CAS Number: 2173991-80-3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular weight of “tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate” is 262.78 . The InChI code is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H .Physical And Chemical Properties Analysis

“tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Synthesis and Derivative Development : Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate. This compound is useful for selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Chemical Transformations and Reactions : Padwa et al. (2003) discuss the preparation and Diels‐Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a compound structurally related to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate. These reactions are significant in the context of amine and carbamate heterocycles (Padwa et al., 2003).

Catalytic Applications : López et al. (2020) describe an enantioselective approach to synthesize 4-substituted proline scaffolds, including (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. This compound is a key element in the industrial synthesis of antiviral ledipasvir, highlighting its significance in medicinal chemistry (López et al., 2020).

Material Science and Crystallography : Ober et al. (2004) focus on the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a critical intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is important for understanding the properties and applications of carbocyclic compounds (Ober et al., 2004).

Protective Groups in Organic Synthesis : Lebel and Leogane (2005) explore the use of tert-butyl carbamates as protective groups in organic synthesis. Their study demonstrates a mild and efficient one-pot Curtius rearrangement process for synthesizing Boc-protected amines (Lebel and Leogane, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTWBJNTKXLVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC2(C1)CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)